



# Tosedostat in Murine Leukemia Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Tosedostat |           |
| Cat. No.:            | B1683859   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **Tosedostat** (also known as CHR-2797), an orally bioavailable aminopeptidase inhibitor, in preclinical mouse models of leukemia. The protocols and data presented are collated from various studies to guide the design and execution of in vivo experiments aimed at evaluating the efficacy and mechanism of action of **Tosedostat** in leukemia.

#### **Mechanism of Action**

**Tosedostat** is a prodrug that is converted intracellularly to its active metabolite, CHR-79888. This active form inhibits M1 aminopeptidases, such as puromycin-sensitive aminopeptidase (PSA) and leukotriene A4 hydrolase.[1] This inhibition disrupts the cellular protein recycling machinery, leading to a depletion of the intracellular amino acid pool.[2][3] In rapidly proliferating cells like leukemia blasts, this amino acid deprivation triggers a cellular stress response, leading to the inhibition of the mTOR signaling pathway, upregulation of proapoptotic proteins like CHOP and Noxa, and ultimately, apoptosis.[1][4]

### **Quantitative Data Summary**

The following tables summarize the quantitative data on the dosage, administration, and efficacy of **Tosedostat** in various mouse models of leukemia.



| Parameter            | Details                                                                                | Reference |
|----------------------|----------------------------------------------------------------------------------------|-----------|
| Mouse Strain         | NOD/SCID                                                                               | N/A       |
| Leukemia Model       | HL-60 human acute<br>promyelocytic leukemia cell<br>line xenograft                     | [5][6][7] |
| Cell Inoculation     | 1 x 107 cells in 200 μl saline,<br>administered subcutaneously<br>or intravenously.[8] | [8]       |
| Tosedostat Dosage    | 100 mg/kg                                                                              | [9]       |
| Administration Route | Oral (p.o.) or Intraperitoneal (i.p.)                                                  | [9]       |
| Dosing Schedule      | Daily                                                                                  | [9]       |
| Efficacy Readouts    | Tumor volume reduction, inhibition of metastasis, survival analysis.[9]                | [9]       |



| Parameter            | Details                                                                               | Reference |
|----------------------|---------------------------------------------------------------------------------------|-----------|
| Mouse Strain         | SCID                                                                                  | [10]      |
| Leukemia Model       | U-937 human histiocytic<br>lymphoma cell line xenograft                               | [10]      |
| Cell Inoculation     | Subcutaneous injection of U-<br>937 cells.[10]                                        | [10]      |
| Tosedostat Dosage    | Not explicitly stated for Tosedostat in this specific model in the provided snippets. | N/A       |
| Administration Route | Not explicitly stated for Tosedostat in this specific model in the provided snippets. | N/A       |
| Dosing Schedule      | Not explicitly stated for Tosedostat in this specific model in the provided snippets. | N/A       |
| Efficacy Readouts    | Tumor growth inhibition, survival.[10]                                                | [10]      |

# **Experimental Protocols Preparation of Tosedostat for In Vivo Administration**

**Tosedostat** can be formulated for oral or intraperitoneal administration. A common vehicle for oral administration is a mixture of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. For intraperitoneal injection, a formulation of 10% DMSO in saline can be used. It is crucial to ensure the final solution is clear and sterile-filtered before administration.

### **HL-60 Xenograft Mouse Model Protocol**

• Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.



- Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.[7]
- Cell Inoculation: Harvest HL-60 cells in their exponential growth phase. Resuspend the cells in sterile, serum-free RPMI-1640 or saline at a concentration of 5 x 10<sup>7</sup> cells/mL. Inject 0.2 mL of the cell suspension (1 x 10<sup>7</sup> cells) subcutaneously into the flank of each mouse.[8]
- Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
- Tosedostat Administration: Once tumors reach a palpable size (e.g., 100-200 mm³),
  randomize the mice into treatment and control groups. Administer Tosedostat daily via oral
  gavage or intraperitoneal injection at the desired dose (e.g., 100 mg/kg).[9] The control group
  should receive the vehicle solution.
- Efficacy Evaluation: Continue treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specific size. Monitor animal weight and overall health throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting). For survival studies, monitor the mice until they meet the predefined endpoint criteria.

## Visualizations Signaling Pathway of Tosedostat in Leukemia Cells





Click to download full resolution via product page

Caption: Tosedostat's mechanism of action in leukemia cells.

## **Experimental Workflow for In Vivo Efficacy Study**





Click to download full resolution via product page

Caption: Workflow for a **Tosedostat** in vivo efficacy study.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Inferior Outcome of Addition of the Aminopeptidase Inhibitor Tosedostat to Standard Intensive Treatment for Elderly Patients with AML and High Risk MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. HL-60 Xenograft Model | Xenograft Services [xenograft.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. HL-60 Xenograft Model Altogen Labs [altogenlabs.com]



- 8. Serial monitoring of human systemic and xenograft models of leukemia using a novel vascular disrupting agent PMC [pmc.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. U937-SCID mouse xenografts: a new model for acute in vivo HIV-1 infection suitable to test antiviral strategies PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tosedostat in Murine Leukemia Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683859#tosedostat-dosage-and-administration-in-mouse-models-of-leukemia]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com